3-Methoxy-1-(4-methoxyphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1-(4-methoxyphenyl)propan-1-amine is an organic compound with the chemical formula C10H15NO. It is a colorless to yellow liquid with a bitter taste similar to amphetamine .
Vorbereitungsmethoden
The preparation of 3-Methoxy-1-(4-methoxyphenyl)propan-1-amine can be achieved through the reaction of anisole and propylamine under appropriate reaction conditions . The specific synthetic route involves the following steps:
Reaction of Anisole and Propylamine: Anisole is reacted with propylamine in the presence of a catalyst to form the desired product.
Purification: The crude product is purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial production methods may involve optimizing reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
3-Methoxy-1-(4-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other functional groups using reagents like halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-1-(4-methoxyphenyl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its effects on biological systems, particularly its role as a psychostimulant.
Industry: The compound is used in the production of other chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Methoxy-1-(4-methoxyphenyl)propan-1-amine involves its interaction with neurotransmitter systems in the brain. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects . This leads to an increase in serotonin levels, which can influence mood, appetite, and other physiological functions.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-1-(4-methoxyphenyl)propan-1-amine can be compared with other similar compounds such as:
4-Methoxyamphetamine: This compound also acts as a serotonin releasing agent and has similar psychostimulant effects.
3-(4-methoxyphenoxy)propan-1-amine: Used in organic synthesis and the production of various drugs, this compound has different applications compared to this compound.
1-(3,4-Dimethoxyphenyl)-2-propanamine: Another compound with similar structural features but different pharmacological properties.
The uniqueness of this compound lies in its specific applications and mechanism of action, making it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C11H17NO2 |
---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
3-methoxy-1-(4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-13-8-7-11(12)9-3-5-10(14-2)6-4-9/h3-6,11H,7-8,12H2,1-2H3 |
InChI-Schlüssel |
VUEUCAKRAYFHCG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(C1=CC=C(C=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.